
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as MPET, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET belongs to the class of oxalamide derivatives and has shown promising results in various studies related to drug discovery and development.
Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives as High-affinity 5-HT1A Serotonin Ligands
Research has shown that simple arylpiperazines, through specific substitutions, can exhibit high affinity for 5-HT1A serotonin binding sites, indicating potential therapeutic applications in neuropsychiatric disorders. N4-substitution in arylpiperazine compounds can enhance their affinity for 5-HT1A receptors while decreasing affinity for 5-HT1B sites. This property suggests their utility in designing agents targeting serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Derivatives with specific aryl portions and substituents have displayed significant affinity, making them subjects of interest for further pharmacological evaluation (Glennon, Naiman, Lyon, & Titeler, 1988).
Antidepressant and Anxiolytic-like Effects of New Dual 5-HT1A and 5-HT7 Antagonists
Phenylpiperazine derivatives have been characterized for their pharmacological properties, showing high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They have been identified as full 5-HT1A and 5-HT7 receptor antagonists, with potent antidepressant-like activity in animal models. This research suggests that such compounds could be developed into effective treatments for depression and anxiety disorders, highlighting the importance of the serotonergic system in these pharmacological actions (Pytka et al., 2015).
Meta-chlorophenylpiperazine Induced Changes in Locomotor Activity
Studies on meta-chlorophenylpiperazine (m-CPP), a 5-HT receptor agonist, reveal its complex interaction with 5-HT1 and 5-HT2C receptors affecting locomotor activity. This indicates a potential for exploring such compounds in the development of treatments for disorders characterized by altered locomotor activity, such as Parkinson's disease or other movement disorders. The research provides insights into the physiological summation of actions at different serotonin receptors, offering a basis for developing targeted therapies (Gleason & Shannon, 1998).
ABCB1 Inhibitors for Cancer Therapy
The development of ABCB1 inhibitors, targeting the efflux pump responsible for multidrug resistance in cancer cells, has been a significant focus. By modifying specific moieties, researchers have created compounds with potent inhibitory activity, offering a promising avenue for overcoming drug resistance in cancer treatment. This research demonstrates the potential of designing effective ABCB1 inhibitors that could be used in combination with existing chemotherapeutic agents to enhance their efficacy (Colabufo et al., 2008).
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-8-10-18(11-9-17)20(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-6-4-5-7-21(19)30-3/h4-11,20H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDSIYNVLKOPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

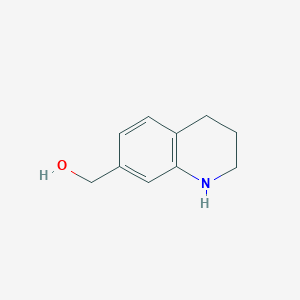

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)
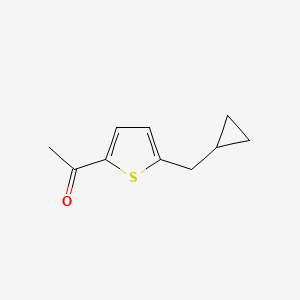
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)
![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
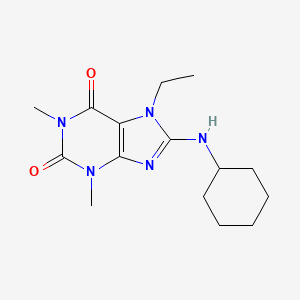
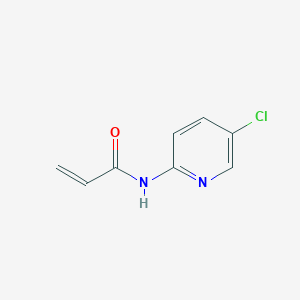

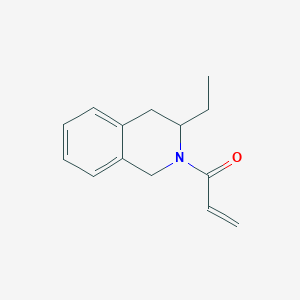
![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)
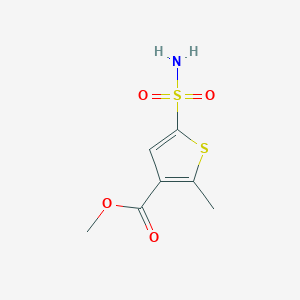
![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)